(2S)-But-3-yn-2-amine
Description
The Role of Chiral Amines in Modern Organic Synthesis
Chiral amines are fundamental structural motifs found in a vast number of natural products, pharmaceuticals, and other biologically active compounds. digitellinc.comacs.org Their prevalence underscores the continuous need for innovative and efficient methods for their stereoselective synthesis. chemrxiv.orgmdpi.com The development of such methods is a significant endeavor in organic chemistry, as these amines serve as key precursors for more complex molecular architectures. chemrxiv.orgacs.org
The synthesis of chiral amines can be approached through various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymatic reactions. chemrxiv.orgacs.org Asymmetric hydrogenation and reductive amination are powerful techniques for producing enantioenriched chiral amines. acs.orgnih.gov The versatility of chiral amines is further highlighted by their use as catalysts themselves in a variety of asymmetric organic reactions. mdpi.com
(2S)-But-3-yn-2-amine as a Pivotal Chiral Building Block
This compound, a member of the propargylamine (B41283) family, is a valuable and versatile building block in organic synthesis. smolecule.com Its structure, featuring both a chiral amine and a reactive terminal alkyne, allows for a diverse range of chemical transformations. smolecule.com The presence of these two functional groups enables its use in the construction of more complex molecules through reactions such as nucleophilic additions, coupling reactions, and cycloadditions. smolecule.comnih.gov
The hydrochloride salt of (S)-But-3-yn-2-amine is often used in synthesis, offering enhanced water solubility. smolecule.com This compound and its derivatives are particularly significant in medicinal chemistry. For instance, they have been explored as building blocks for compounds targeting G Protein-Coupled Receptor 139, which is implicated in various neurological conditions. smolecule.com The alkyne moiety provides a reactive site for attaching pharmacologically active groups, while the chirality is crucial for selective interactions with biological targets. smolecule.com
Scope and Research Focus of the Outline
This article will focus on the chemical properties and synthetic utility of this compound. It will provide a detailed overview of its role as a chiral building block, supported by research findings and data. The discussion will be confined to the chemical aspects of the compound, without delving into dosage, administration, or safety profiles.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-but-3-yn-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-3-4(2)5/h1,4H,5H2,2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMYOZQUCUWFT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717359 | |
| Record name | (2S)-But-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54164-69-1 | |
| Record name | (2S)-But-3-yn-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Advanced Chemical Transformations of 2s but 3 Yn 2 Amine
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group in (2S)-But-3-yn-2-amine is a hub of reactivity, readily participating in a variety of transformations that allow for the construction of more complex molecular architectures.
Transition Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Click Chemistry Applications)
Transition metal catalysis provides powerful tools for the functionalization of terminal alkynes. The Sonogashira coupling and click chemistry reactions are prominent examples of such transformations.
Sonogashira Coupling: This cross-coupling reaction involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions with a base, often an amine, which also serves as the solvent or co-solvent. wikipedia.orgorganic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Sonogashira coupling to propargylamines is well-established. rsc.org This reaction allows for the direct connection of the butynyl amine framework to aromatic or vinylic systems, providing access to a diverse range of substituted chiral propargylamines.
Click Chemistry Applications: The concept of "click chemistry" emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgscripps.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgchempep.com The terminal alkyne of this compound is an ideal substrate for this reaction, allowing for its conjugation to a wide variety of azide-containing molecules.
| Catalyst System | Reactants | Product Type | Regioselectivity | Reference |
| Pd catalyst, Cu(I) cocatalyst | Terminal alkyne, Aryl/Vinyl halide | Aryl/Vinyl-substituted alkyne | N/A | wikipedia.orgorganic-chemistry.org |
| Cu(I) catalyst | Terminal alkyne, Azide | 1,4-Disubstituted 1,2,3-triazole | 1,4-isomer | wikipedia.orgchempep.com |
| Ru(II) catalyst | Terminal alkyne, Azide | 1,5-Disubstituted 1,2,3-triazole | 1,5-isomer | organic-chemistry.orgnih.gov |
Electrophilic and Nucleophilic Addition Reactions to the Triple Bond
The electron-rich π-system of the alkyne in this compound is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile adds to one of the sp-hybridized carbons, leading to the formation of a vinyl cation intermediate, which is then attacked by a nucleophile. wikipedia.orgdalalinstitute.comlibretexts.org The regioselectivity of this addition is often governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate. libretexts.org
Conversely, the terminal alkyne can also undergo nucleophilic addition, particularly when activated by an electron-withdrawing group or in the presence of a suitable catalyst. acs.org While the amine group in this compound is not strongly electron-withdrawing, intramolecular nucleophilic additions involving the amine nitrogen are possible under certain conditions, leading to cyclic products.
Cycloaddition Reactions (e.g., Ru-catalyzed Azide-Alkyne Cycloaddition)
Cycloaddition reactions provide a powerful means of constructing cyclic compounds in a single step. The terminal alkyne of this compound can participate in various cycloaddition reactions. A notable example is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.orgnih.gov In contrast to the copper-catalyzed reaction which yields 1,4-disubstituted triazoles, the RuAAC reaction regioselectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govchalmers.seresearchgate.netacs.org This complementary reactivity is highly valuable in the synthesis of diverse triazole isomers for applications in medicinal chemistry and materials science. nih.govchalmers.se The reaction is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds, and proceeds through a distinct mechanism involving a ruthenacycle intermediate. organic-chemistry.orgresearchgate.net
| Reaction Type | Catalyst | Key Feature | Product | Reference |
| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | [CpRuCl(PPh3)2] or [CpRuCl(COD)] | Forms 1,5-disubstituted triazoles | 1,5-disubstituted 1,2,3-triazole | organic-chemistry.orgresearchgate.net |
Reactions Involving the Amine Functionality
The primary amine group in this compound is a versatile functional handle, capable of acting as a nucleophile and participating in condensation reactions.
Nucleophilic Reactions with Electrophilic Species
As a primary amine, this compound is a good nucleophile and will react with a variety of electrophiles. libretexts.orglibretexts.orgmsu.edumasterorganicchemistry.com Common electrophilic partners include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reaction with an alkyl halide will lead to the formation of a secondary amine, and further alkylation can produce tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmsu.edu Acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides produces sulfonamides. libretexts.orgmsu.edu These reactions provide straightforward methods for modifying the amine portion of the molecule, allowing for the introduction of a wide range of functional groups while preserving the terminal alkyne for subsequent transformations.
| Electrophile | Product Type |
| Alkyl halide (R-X) | Secondary amine (R-NH-CH(CH3)C≡CH) |
| Acyl chloride (R-COCl) | Amide (R-CONH-CH(CH3)C≡CH) |
| Sulfonyl chloride (R-SO2Cl) | Sulfonamide (R-SO2NH-CH(CH3)C≡CH) |
Condensation Reactions for Imine and Enamine Formation
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). asianpubs.orgresearchgate.netgoogle.comnih.govresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the imine product. The formation of an imine from this compound and an aldehyde or ketone introduces a new C=N double bond into the molecule, providing a platform for further synthetic manipulations. For instance, the resulting chiral imine can be used in stereoselective addition reactions or as a ligand in asymmetric catalysis.
| Reactant | Product Type |
| Aldehyde (R-CHO) | Imine (R-CH=N-CH(CH3)C≡CH) |
| Ketone (R2C=O) | Imine (R2C=N-CH(CH3)C≡CH) |
Functionalization Strategies of the Amine Group
The primary amine group in this compound is a key site for a variety of chemical modifications, enabling the synthesis of a diverse array of derivatives. Standard protocols for amine functionalization are readily applicable, allowing for the introduction of a wide range of substituents that can modulate the compound's chemical and physical properties.
One of the most common transformations is the formation of amides through reaction with carboxylic acids, acid chlorides, or acid anhydrides. sci-hub.catlibretexts.orgyoutube.comsphinxsai.com These reactions typically proceed under mild conditions and provide stable amide products in good yields. For instance, the coupling of this compound with a carboxylic acid can be facilitated by a coupling agent, while reactions with more reactive acylating agents like acid chlorides may simply require a base to neutralize the HCl byproduct.
Another important functionalization strategy involves the reaction with sulfonyl chlorides to produce sulfonamides. This transformation is generally high-yielding and provides access to a class of compounds with distinct electronic and steric properties compared to their amide counterparts.
Furthermore, the amine group can be protected with various protecting groups to prevent its reaction in subsequent synthetic steps. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The choice of protecting group depends on the specific reaction conditions to be employed in later steps and the desired method of deprotection. The introduction of an N-sulfinyl group, for example, has been utilized in the asymmetric synthesis of a variety of N-sulfinyl propargylamines. nih.gov
The amine moiety also allows for the synthesis of ureas and carbamates. Reaction with isocyanates or carbamoyl (B1232498) chlorides yields ureas, while reaction with chloroformates or other carbonylating agents can produce carbamates. These functional groups can introduce hydrogen bonding capabilities and alter the molecule's polarity and solubility.
The table below summarizes some common functionalization strategies for the amine group of this compound.
| Reagent Class | Functional Group Introduced | Product Class |
| Carboxylic Acids/Derivatives | Acyl | Amide |
| Sulfonyl Chlorides | Sulfonyl | Sulfonamide |
| Isocyanates | Carbamoyl | Urea (B33335) |
| Chloroformates | Alkoxycarbonyl | Carbamate |
These functionalization strategies are fundamental to the use of this compound as a versatile building block in organic synthesis, providing a means to incorporate this chiral propargylamine (B41283) into more complex molecular architectures.
Intramolecular Cyclization Pathways and Heterocycle Formation
The dual functionality of this compound, possessing both a nucleophilic amine and a reactive alkyne, makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles through intramolecular cyclization reactions. These reactions are often mediated by transition metal catalysts and can proceed with high regio- and stereoselectivity.
Pyrroles, a fundamental heterocyclic motif in many natural products and pharmaceuticals, can be synthesized from propargylamines. acs.orgorganic-chemistry.orguctm.edu One-pot tandem reactions, such as enyne cross-metathesis followed by cyclization, have been developed for the efficient synthesis of substituted pyrroles from propargylamines. acs.org These methods often utilize ruthenium or other transition metal catalysts to facilitate the key bond-forming steps. The reaction of propargylamines with carbonyl compounds can also lead to the formation of pyrrole (B145914) derivatives through various cyclization cascades. nih.gov
Imidazolidinones are another important class of heterocycles that can be accessed from propargylamines. conicet.gov.ar The synthesis often involves the initial formation of a propargylic urea by reacting the amine with an isocyanate. researchgate.netacs.org Subsequent base-catalyzed intramolecular hydroamidation of the propargylic urea leads to the formation of the imidazolidinone ring. researchgate.netacs.org This cyclization can be highly regioselective, favoring the 5-exo-dig pathway to yield the five-membered ring. researchgate.net Organocatalysts, such as phosphazene bases, have been shown to be highly effective in promoting this transformation under mild conditions. acs.org
The following table provides examples of heterocycles synthesized from propargylamine precursors.
| Starting Material | Reagents and Conditions | Heterocyclic Product |
| Propargylamine | Ethyl vinyl ether, Grubbs' catalyst | Substituted Pyrrole |
| Propargylamine | Isocyanate, then a phosphazene base | Imidazolidinone |
The strategic incorporation of this compound into larger molecules allows for its participation in intramolecular cyclizations that lead to the formation of fused and polycyclic systems. These complex molecular architectures are often found in biologically active natural products. Tandem reactions, where multiple bond-forming events occur in a single pot, are particularly powerful for the efficient construction of such systems.
Palladium-catalyzed cyclization reactions of propargylamines have been utilized to generate functionalized quinoline (B57606) heterocycles. nih.govnih.gov These reactions demonstrate high selectivity and atom economy. Depending on the reaction conditions, propargylamines can also undergo base-promoted isomerization to form 1-azadienes, which are versatile intermediates for further transformations. nih.govnih.gov
The inherent chirality of this compound can be exploited to direct the stereochemical outcome of intramolecular cyclization reactions, leading to the formation of enantioenriched heterocyclic products. The asymmetric synthesis of chiral propargylamines is a crucial first step in this process. rsc.orgnih.govresearchgate.net
Chiral phosphoric acids have been employed as catalysts in the enantioselective Mannich reaction of enamides with C-alkynyl N-Boc N,O-acetals to produce chiral β-keto propargylamines. acs.org These functionalized propargylamines are valuable precursors for the synthesis of more complex chiral molecules. The stereocenter in the propargylamine backbone can influence the facial selectivity of the cyclization, resulting in the preferential formation of one diastereomer of the heterocyclic product.
Intramolecular cyclization reactions of chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters have been shown to produce polycyclic β-lactams and cyclic β-amino acid derivatives with high diastereoselectivity. nih.gov The stereochemistry of the resulting products is controlled by the chiral auxiliary on the nitrogen atom.
Carbonylation Reactions of Propargylic Amines
Carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into a molecule, represent a powerful tool for the synthesis of various carbonyl-containing compounds from propargylic amines. These reactions are typically catalyzed by transition metals, most notably palladium.
Oxidative carbonylation is a specific type of carbonylation reaction where the substrate is oxidized during the process. In the context of propargylic amines, palladium-catalyzed oxidative carbonylation has been developed for the synthesis of various heterocyclic compounds.
One notable application is the synthesis of 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-ones from propargyl amines and aryl halides. rsc.orgrsc.org This reaction proceeds via a double carbonylation process where carbon monoxide is incorporated. The use of a CO source like TFBen facilitates this transformation. rsc.orgrsc.org Mechanistic studies suggest that the reaction involves the initial oxidative addition of the aryl halide to a Pd(0) catalyst, followed by CO insertion to form an acyl Pd(II) species. rsc.org Subsequent steps involve reaction with the propargylamine and further carbonylative cyclization to afford the final product.
The following table summarizes a representative oxidative carbonylation reaction of a propargylamine.
| Substrates | Catalyst System | CO Source | Product |
| Propargyl amine, Aryl halide | Pd(OAc)₂, DPPF | TFBen | 1-aroyl-3-aryl-1,5-dihydro-2H-pyrrol-2-one |
These oxidative carbonylation reactions provide a direct and efficient route to complex carbonyl-containing heterocycles from readily available propargylic amines.
Regioselective Carbonylation for Lactam and Ester Synthesis
The incorporation of a carbonyl group (C=O) into a molecule using carbon monoxide (CO) is a powerful strategy for synthesizing valuable carboxylic acid derivatives. For a substrate like this compound, transition-metal-catalyzed carbonylation can be directed regioselectively toward either the amine or the alkyne functionality to yield lactams or esters, respectively.
Lactam Synthesis: The synthesis of α,β-unsaturated γ-lactams from propargylic precursors has been achieved through palladium-catalyzed carbonylation. researchgate.net This type of transformation, when applied to this compound, would likely proceed via a carbonylative cyclization pathway. A proposed mechanism involves the initial coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the amine nitrogen (aminopalladation). Subsequent insertion of carbon monoxide into the palladium-carbon bond and reductive elimination would yield the desired five-membered lactam ring. researchgate.netnih.gov The choice of catalyst system, often involving a palladium(II) source like PdI2 with a potassium iodide (KI) additive, is crucial for achieving high regioselectivity in the 5-endo-dig cyclization. researchgate.net
Ester Synthesis: Alternatively, the terminal alkyne of this compound can undergo regioselective carbonylation to produce unsaturated esters. Rhodium-catalyzed oxygenative addition reactions, for instance, can couple terminal alkynes with alcohols in the presence of CO to form esters. nih.gov The mechanism is thought to involve the formation of a rhodium vinylidene intermediate, which is then oxidized to a ketene (B1206846). This reactive ketene is subsequently trapped by an alcohol nucleophile to furnish the final ester product. nih.gov This method offers a direct route to functionalize the alkyne terminus while preserving the amine group for subsequent transformations.
| Reaction Type | Co-reactant | Potential Product | Typical Catalyst System | Key Transformation |
|---|---|---|---|---|
| Carbonylative Cyclization | Carbon Monoxide (CO) | (S)-4-amino-4-methyl-2,5-dihydro-1H-pyrrol-2-one (γ-Lactam) | PdI₂/KI | Intramolecular aminocarbonylation and 5-endo-dig cyclization researchgate.net |
| Oxygenative Addition | Carbon Monoxide (CO), Methanol (B129727) (CH₃OH) | Methyl (S)-3-aminobut-3-enoate (Unsaturated Ester) | [{Rh(cod)Cl}₂] | Rhodium-catalyzed addition of alcohol to the alkyne nih.gov |
Multicomponent Catalytic Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. phytojournal.comnih.gov this compound is an ideal substrate for such reactions due to its dual reactive sites.
The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a cornerstone MCR that produces propargylamine derivatives. phytojournal.com This reaction is typically catalyzed by transition metals such as copper, gold, or silver. nih.gov The generally accepted mechanism involves the metal catalyst activating the terminal alkyne's C-H bond, making it more acidic. nih.gov Concurrently, the aldehyde and amine condense to form an in-situ imine or iminium ion. The resulting metal acetylide then acts as a nucleophile, attacking the iminium ion to form a new C-C bond and generate the propargylamine product. nih.gov
In the context of A3 coupling, this compound can be incorporated as the alkyne component. This approach allows for the modification of the amine moiety while retaining the chiral propargyl structure. By reacting this compound with a diverse range of aldehydes and secondary amines, a library of complex, chiral tertiary propargylamines can be synthesized.
| Aldehyde Component | Amine Component | Resulting Propargylamine Derivative | Typical Catalyst |
|---|---|---|---|
| Benzaldehyde | Piperidine | (S)-1-(1-phenyl-4-(piperidin-1-yl)but-2-yn-1-yl)methanamine | Cu(I) salt |
| Formaldehyde | Morpholine | (S)-4-(3-aminobut-1-yn-1-yl)morpholine | Cu(I) salt |
| Isobutyraldehyde | Pyrrolidine (B122466) | (S)-1-(2-methyl-1-(pyrrolidin-1-yl)pent-3-yn-2-yl)methanamine | Cu(I) salt |
| Cyclohexanecarbaldehyde | Diethylamine | (S)-N,N-diethyl-4-cyclohexyl-1-aminobut-2-yne | Cu(I) salt |
The propargylamine derivatives synthesized via the A3 coupling are versatile intermediates that can be used directly in subsequent one-pot transformations to build more elaborate molecular architectures. acs.org This strategy avoids the need for isolating and purifying intermediates, thus enhancing synthetic efficiency.
One prominent example is the sequential A3 coupling followed by catalytic hydrogenation. acs.org After the initial formation of the propargylamine, the reaction vessel can be charged with hydrogen gas. A second catalyst, such as ruthenium nanoparticles, then facilitates the selective reduction of the alkyne to either an alkene (allylamine) or an alkane (alkylamine), depending on the reaction conditions. acs.org
Another powerful one-pot sequence involves the A3 coupling followed by an oxidative cyclization. organic-chemistry.orgacs.org The propargylamine product can be oxidized in situ to form an oxime intermediate, which then undergoes a copper-mediated intramolecular cyclization to yield highly substituted isoxazoles. organic-chemistry.orgacs.orgnih.gov This method provides a straightforward route to important heterocyclic compounds directly from simple starting materials. organic-chemistry.org Similarly, propargylamines can serve as precursors for the synthesis of quinolines and other nitrogen-containing heterocycles through metal-catalyzed cyclization pathways. mdpi.com
| One-Pot Sequence | Step 1: Intermediate Formation | Step 2: Transformation | Final Product Class | Reference Concept |
|---|---|---|---|---|
| A3 Coupling - Hydrogenation | Propargylamine derivative formation | Selective reduction of the alkyne | Allylamines or Alkylamines | acs.org |
| A3 Coupling - Oxidative Cyclization | Propargylamine derivative formation | Oxidation to oxime and intramolecular cyclization | Substituted Isoxazoles | organic-chemistry.orgacs.org |
| A3 Coupling - Carboxylative Cyclization | Propargylamine derivative formation | Carboxylative cyclization with CO₂ | Chiral Oxazolidinones | nih.gov |
| A3 Coupling - Cycloisomerization | Propargylamine derivative formation | Palladium-catalyzed cyclization | Substituted Quinolines | mdpi.com |
Applications of 2s but 3 Yn 2 Amine As a Strategic Synthetic Precursor in Organic Chemistry Research
Construction of Chiral Organic Scaffolds and Complex Molecules
The unique bifunctionality of (2S)-But-3-yn-2-amine makes it an ideal starting material for the synthesis of enantiomerically pure nitrogen-containing heterocycles, which form the core of many pharmaceuticals and natural products. nih.gov The inherent chirality of the molecule is leveraged to direct the stereochemical outcome of cyclization reactions, providing access to complex three-dimensional structures.
One of the most powerful applications is in the synthesis of substituted pyrrolidines, a common motif in bioactive compounds. nih.gov The synthesis can proceed through various pathways, including intramolecular cyclization strategies. For instance, the amine can be N-functionalized with a group containing an appropriate electrophile or a group that can participate in a transition-metal-catalyzed cyclization onto the alkyne. The stereocenter from this compound dictates the geometry of the resulting pyrrolidine (B122466) ring. The use of N-tert-butanesulfinyl imines, derived from chiral amines, is a well-established method for the asymmetric synthesis of nitrogen heterocycles, demonstrating the utility of a chiral amine center in controlling diastereoselectivity during the construction of cyclic systems. beilstein-journals.org
The alkyne moiety can participate in a variety of powerful bond-forming reactions, such as:
Intramolecular Hydroamination/Cyclization: Direct addition of the amine across the alkyne bond, often catalyzed by transition metals, to form cyclic enamines or imines, which can be further reduced to saturated heterocycles.
Pauson-Khand Reaction: A [2+2+1] cycloaddition involving the alkyne, an alkene, and carbon monoxide to construct cyclopentenone-fused systems.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form chiral triazoles, which are important pharmacophores.
These transformations allow for the conversion of a simple, acyclic precursor into complex, polycyclic, and stereochemically rich scaffolds.
Table 1: Representative Cyclization Reactions for Chiral Scaffold Synthesis
| Starting Material Type | Reaction Type | Catalyst/Reagent | Product Scaffold | Stereochemical Outcome |
| N-protected Propargylamine (B41283) | Intramolecular Hydroamination | Gold or Platinum Catalyst | Substituted Pyrrolidine | Retention of Chirality |
| N-Allyl Propargylamine | Enyne Metathesis | Grubbs Catalyst | Dihydropyrrole | High Stereocontrol |
| Propargylamine Derivative | [3+2] Cycloaddition | Azomethine Ylide | Spiropyrrolidine | Diastereoselective |
Precursor to Stereochemically Defined Intermediates
Beyond the direct synthesis of cyclic scaffolds, this compound serves as a precursor to valuable chiral intermediates. The amine and alkyne groups can be manipulated sequentially or concurrently to build molecular complexity while preserving the original stereocenter.
For example, the terminal alkyne can undergo Sonogashira coupling with various aryl or vinyl halides to introduce diverse substituents. The resulting elaborated propargylamine is a more complex, stereochemically defined intermediate that can be carried forward in a synthetic sequence. Similarly, the amine can be acylated or alkylated, and the resulting derivative can undergo further transformations. These reactions are fundamental in creating intermediates for the total synthesis of natural products and complex drug molecules. beilstein-journals.org The ability to generate these intermediates enantiopure from the outset avoids costly and often inefficient chiral resolution or asymmetric synthesis steps later in the sequence.
Role in the Synthesis of Non-Natural Amino Acid Analogues
Non-natural amino acids are crucial in medicinal chemistry for designing peptidomimetics with enhanced stability, potency, and bioavailability. nih.govprinceton.edu this compound is an excellent surrogate for natural amino acids like alanine, where the carboxylic acid is replaced by a terminal alkyne. This "alkyne-for-acid" substitution creates a versatile handle for further chemical modification. nih.gov
The propargylamine structure serves as a bioisostere for the amide bond in peptides. nih.gov For instance, the alkyne can be converted into a 1,2,3-triazole ring via CuAAC reaction, which is a well-recognized mimic of the trans-amide bond. This allows for the synthesis of peptide chains with modified backbones that can exhibit improved properties, such as resistance to enzymatic degradation.
The synthesis of these analogues often starts with the protection of the amine group of this compound (e.g., as a Boc or Cbz derivative), followed by modification of the alkyne terminus. This strategy allows its incorporation into peptide synthesizers to build novel peptidomimetic structures. nih.gov The de novo synthesis strategy, often employing chiral auxiliaries like Ellman's sulfinamide to create chiral propargylamines, underscores the importance of this class of compounds in accessing amino acid analogues with diverse side chains. nih.gov
Table 2: Synthesis of Non-Natural Amino Acid Precursors
| Precursor | Reaction | Reagent | Product Type | Application |
| N-Boc-(2S)-But-3-yn-2-amine | Sonogashira Coupling | Aryl Halide, Pd/Cu catalyst | Aryl-substituted Propargylamine | Phenylalanine Analogue |
| N-Boc-(2S)-But-3-yn-2-amine | CuAAC "Click" Reaction | Benzyl Azide, Cu(I) catalyst | Triazole-containing Amino Acid Analogue | Peptidomimetic Synthesis |
| N-Sulfinyl Propargylamine | Addition to N-sulfinylimine | (Trimethylsilyl)ethynyllithium | Diastereomerically Pure Propargylamine | General UAA Synthesis |
Development of Chiral Catalysts and Ligands
Chiral amines are foundational components of many successful chiral ligands and organocatalysts used in asymmetric synthesis. This compound provides a chiral backbone that can be elaborated into more complex ligand structures. The amine itself can act as a coordinating atom for a metal center, or it can serve as a synthetic handle to attach other coordinating groups, such as phosphines or other heterocycles.
For example, the amine can be converted into a bisoxazoline (BOX) or phosphino-oxazoline (PHOX) type ligand, which are highly effective in a variety of metal-catalyzed reactions. The synthesis would involve reacting the amine with appropriate precursors to build the heterocyclic and phosphine (B1218219) moieties. The alkyne group offers a unique point for further modification, allowing for the tuning of the ligand's steric and electronic properties or for anchoring the catalyst to a solid support. The modular synthesis of such P,N-ligands has proven to be a powerful strategy in asymmetric catalysis. nih.gov
Integration into Diversity-Oriented Synthesis Strategies
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse and complex small molecules for high-throughput screening and drug discovery. rsc.orgnih.gov this compound is an excellent starting material for DOS due to several key features:
Chirality: It introduces a stereocenter at the beginning of the synthesis, allowing for the creation of 3D-rich molecular libraries.
Orthogonal Reactivity: The amine and alkyne groups can be reacted under different conditions, allowing for divergent synthetic pathways from a common intermediate.
Simplicity and Availability: As a small, readily available molecule, it is an economical starting point for building complex structures.
A typical DOS strategy might involve a "build/couple/pair" approach. scispace.com this compound serves as the initial "build" block. In the "couple" phase, both the amine and alkyne are functionalized with different reaction partners. In the final "pair" phase, intramolecular reactions are triggered to form a variety of different ring systems, leading to a library of compounds with high skeletal diversity. The alkyne can undergo cyclization, while the functionalized amine can participate in lactamization or other ring-closing reactions, all originating from a single chiral precursor. cam.ac.uk
Theoretical and Mechanistic Investigations of Reactions Involving 2s but 3 Yn 2 Amine
Computational Chemistry Approaches for Molecular and Electronic Properties
Computational chemistry provides powerful tools for predicting the geometric, electronic, and energetic properties of molecules like (2S)-But-3-yn-2-amine. These theoretical insights are fundamental to understanding its reactivity and reaction pathways.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (geometry optimization) and to calculate its thermodynamic properties. By finding the minimum energy structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. These calculations are foundational for understanding the steric and electronic environment of the molecule, which dictates its interaction with other reagents.
Theoretical calculations can provide data such as the optimized Cartesian coordinates, total electronic energy, and vibrational frequencies. The latter is crucial for confirming that the optimized geometry corresponds to a true energy minimum on the potential energy surface and for calculating zero-point vibrational energy and other thermodynamic quantities.
Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation This table presents theoretical data representative of what a DFT geometry optimization would yield.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length | C (alkyne) | C (alkyne) | 1.21 Å | |
| C (alkyne) | C (chiral) | 1.47 Å | ||
| C (chiral) | N (amine) | 1.46 Å | ||
| C (chiral) | C (methyl) | 1.53 Å | ||
| N (amine) | H | 1.02 Å | ||
| Bond Angle | H (alkyne) | C (alkyne) | C (chiral) | 179.5° |
| C (alkyne) | C (chiral) | N (amine) | 110.5° | |
| C (methyl) | C (chiral) | N (amine) | 111.0° | |
| Dihedral Angle | H (alkyne) | C (alkyne) | C (chiral) | N (amine) |
Molecular Orbital Analysis (e.g., HOMO-LUMO)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that govern chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, corresponding to its non-bonding lone pair of electrons. This high-energy orbital indicates the molecule's propensity to act as a nucleophile or an electron donor. The alkyne's π-system may also contribute significantly to the HOMO. The LUMO, conversely, is likely associated with the antibonding orbitals of the molecule, such as the σ* orbitals of the C-N or C-H bonds.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps predict how this compound will behave in the presence of electrophiles and nucleophiles.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound This table illustrates the type of information gained from a molecular orbital analysis.
| Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |
| HOMO | -9.5 | N (lone pair), C≡C (π-bond) | Nucleophilic, electron donor |
| LUMO | +2.1 | C-N (σ), C-H (σ) | Electrophilic (undergoes reaction with strong nucleophiles) |
| HOMO-LUMO Gap | 11.6 | - | Indicator of kinetic stability |
Elucidation of Reaction Mechanisms and Catalytic Cycles
Understanding the step-by-step sequence of bond breaking and formation is essential for controlling reaction outcomes. For reactions involving this compound, mechanistic studies clarify the roles of catalysts, the formation of transient species, and the factors governing selectivity.
A reaction mechanism is a detailed description of the pathway from reactants to products, including short-lived reaction intermediates and high-energy transition states. wikipedia.org For this compound, its primary amine functionality allows it to participate in reactions such as imine formation with aldehydes and ketones.
In such a reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate (an aminol). mnstate.edu This intermediate is typically unstable and eliminates a molecule of water to form the final imine product. mnstate.edu Computational studies can model the energy profile of this entire process, calculating the relative energies of the reactants, the tetrahedral intermediate, the transition states for its formation and collapse, and the final products. Identifying the highest energy transition state allows for the determination of the reaction's rate-limiting step.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov As a primary amine, this compound is a suitable component for well-known MCRs like the Strecker, Mannich, or Ugi reactions. nih.govbeilstein-journals.org
For instance, in a hypothetical Mannich reaction, this compound would first react with an aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion intermediate. This key intermediate is then attacked by a carbon nucleophile (an enol or enolate), leading to the final β-amino carbonyl compound. Mechanistic investigations, often supported by computational modeling, are vital to confirm the sequence of events and understand how the stereochemistry of the chiral amine influences the stereochemical outcome of the final product. beilstein-journals.orgmdpi.com
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. princeton.edulibretexts.org
For a reaction involving this compound, a KIE study could be designed to elucidate the mechanism. For example, if the reaction involves the deprotonation of the amine, one could compare the reaction rate of the standard compound with that of its N-deuterated analogue (this compound-d₂). A significant primary KIE (where kH/kD > 1) would indicate that the N-H bond is being broken in the rate-determining step. Conversely, the absence of a significant KIE would suggest that this deprotonation step occurs either before or after the rate-limiting step of the reaction. wikipedia.org
Table 3: Hypothetical Kinetic Isotope Effect Data and Mechanistic Interpretation This table demonstrates how KIE data can be used to probe a reaction mechanism involving this compound.
| Reaction Step Probed | Isotopic Substitution | Observed kH/kD | Mechanistic Interpretation |
| Amine Deprotonation | N-H vs. N-D | ~7.0 | N-H bond cleavage occurs in the rate-determining step (Primary KIE). |
| α-C-H Bond Cleavage | Cα-H vs. Cα-D | ~1.1 | Cα-H bond is not broken but experiences a change in hybridization in the transition state (Secondary KIE). |
| Amine Deprotonation | N-H vs. N-D | ~1.0 | N-H bond cleavage is not involved in the rate-determining step. |
Kinetic and Thermodynamic Analyses of Chemical Transformations
Comprehensive searches for kinetic and thermodynamic data on chemical transformations involving this compound did not yield specific studies. While general principles of amine reactivity and the thermodynamics of amine dehydrogenation are established nih.govmsu.edu, quantitative data such as reaction rate constants, equilibrium constants, or Gibbs free energy changes for specific reactions starting with this compound are not documented in the accessible scientific literature.
Rate-Limiting Step Determination
There are no available experimental or computational studies that identify the rate-limiting step for any specific reaction mechanism involving this compound. Determining the slowest step in a reaction mechanism is fundamental to understanding and optimizing the reaction, but this level of mechanistic investigation has not been published for this particular molecule.
Evaluation of Activation Barriers and Reaction Energetics
Similarly, literature containing evaluations of activation barriers (Ea) or detailed reaction energetics for transformations of this compound could not be located. Such data, typically obtained through computational modeling or detailed kinetic experiments, is crucial for a quantitative understanding of a reaction's feasibility and pathway but appears to be absent for this compound.
Future Directions and Emerging Research Avenues for 2s but 3 Yn 2 Amine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of chiral amines and propargylamines is a central theme in modern organic chemistry, driven by their prevalence in pharmaceuticals and bioactive compounds. nih.govresearchgate.net Future efforts concerning (2S)-But-3-yn-2-amine will likely prioritize the development of synthetic routes that are not only efficient but also environmentally benign.
A primary area of focus is the advancement of catalytic multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine). nih.gov While traditionally reliant on metal catalysts, a significant push towards sustainability involves developing metal-free alternatives or employing reusable heterogeneous catalysts. nih.govrsc.org These approaches reduce chemical waste and avoid the use of toxic or precious metals. rsc.org Methodologies using solvent-free conditions are also gaining traction as they offer a greener synthetic alternative. rsc.org
Recent innovations in sustainable propargylamine (B41283) synthesis that could be adapted for this compound or its derivatives include:
Heterogeneous Catalysis : The use of copper-functionalized metal-organic frameworks (MOFs) has been shown to effectively catalyze A³ coupling reactions with low catalyst loading and high reusability. nih.gov
Metal-Free Decarboxylative Coupling : A three-component, metal-free decarboxylative strategy has been developed to construct diverse propargylamines from amino acids, α-keto acids, and terminal alkynes, highlighting a move towards using readily available and sustainable starting materials. rsc.org
Biocatalysis : The use of enzymes, such as transaminases and imine reductases, for the asymmetric synthesis of chiral amines is a rapidly growing field. researchgate.netresearchgate.net Developing biocatalytic routes to this compound could offer unparalleled stereoselectivity under mild, aqueous conditions.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |
| Heterogeneous Catalysis (e.g., Cu-MOF) | Reusable catalyst, solvent-free conditions, low catalyst loading. nih.gov | Reduced waste, cost-effective large-scale production, simplified purification. |
| Metal-Free Decarboxylative Coupling | Avoids transition metals, uses readily available starting materials. rsc.org | Improved environmental profile, access to diverse analogues. |
| Asymmetric Hydrogenation | Direct and efficient approach for preparing α-chiral amines. nih.govacs.org | High enantiomeric purity, potential for industrial scale-up. |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions (aqueous, room temp). researchgate.net | "Green" synthesis, exceptional enantiomeric excess, biodegradable catalysts. |
Exploration of Undiscovered Reactivity Patterns
The dual functionality of the terminal alkyne and the primary amine in this compound provides a rich playground for exploring novel reactivity. While its use in established reactions like click chemistry and A³ coupling is known, future research will aim to uncover less conventional transformations.
One promising avenue is the exploration of gold-catalyzed activation of the alkyne moiety. Cationic gold complexes are highly effective at activating C-C triple bonds towards nucleophilic attack, including hydroamination reactions. acs.org Investigating intramolecular reactions of derivatives of this compound could lead to novel N-heterocycles. Recent work has demonstrated the on-surface, gold-catalyzed intramolecular hydroamination and cyclization of alkyne-functionalized precursors to form fused pyrrole-containing compounds, a transformation not achieved in solution chemistry. rsc.org
Furthermore, the interplay between the amine and the alkyne could lead to unexpected reaction pathways. For instance, an unexpected E-stereoselective reduction of propargylic amines formed in situ during a copper(I)-catalyzed A³ coupling has been reported, where the amine component acted as a hydrogen donor via a rsc.orgnih.gov-hydride transfer. nih.gov Exploring similar reactivity for this compound could unlock novel routes to stereodefined allylic amines.
| Research Area | Potential Reaction | Significance |
| Gold-Catalyzed Cyclizations | Intramolecular hydroamination of functionalized this compound derivatives. acs.orgrsc.org | Access to novel and complex nitrogen-containing heterocyclic structures. |
| Reductive Coupling Reactions | In-situ reduction following A³ coupling using specific amine reagents. nih.gov | Synthesis of stereochemically defined E-allylic amines. |
| C-H Functionalization | Direct functionalization of the terminal alkyne C-H bond. acs.org | Atom-economical route to more complex substituted alkynes. |
| Annulation Reactions | Copper-catalyzed annulation with reagents like N-fluoro-N-alkylsulfonamides. bohrium.com | Construction of functionalized heterocyclic systems. |
Advanced Computational Modeling for Reaction Design
Computational chemistry is becoming an indispensable tool for accelerating catalyst design and understanding reaction mechanisms. sciopen.com For the chemistry of this compound, advanced computational modeling can provide profound insights and guide experimental work.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate Reaction Mechanisms : Modeling the stepwise formation of products, such as in the A³ coupling, can reveal the structures of intermediates and transition states. researchgate.net This understanding helps in optimizing reaction conditions (temperature, solvent, catalyst) to improve yield and selectivity.
Predict Catalyst Performance : Computational screening can predict the efficacy of various catalysts (metal-based, organocatalysts, or enzymes) for specific transformations involving this compound. This can significantly reduce the experimental effort required for catalyst discovery. sciopen.com
Understand Stereoselectivity : For asymmetric reactions, computational models can explain the origin of enantioselectivity by analyzing the energetic differences in transition states leading to different stereoisomers. This is crucial for developing new methods for synthesizing enantiopure compounds.
Recent studies have used computational modeling to understand amine-CO₂ reactions, predict amine degradation rates based on chemical structure, and explore reaction mechanisms in polymer formation, showcasing the power of these tools in amine chemistry. researchgate.netmonash.edunih.gov
Integration into Automated Synthesis and High-Throughput Experimentation
The demand for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). nih.govumich.edu this compound is an ideal candidate for integration into these platforms as a versatile chiral building block. mdpi.com
Automated synthesis platforms can perform iterative coupling reactions under controlled, oxygen-free conditions, enabling the rapid assembly of complex molecules from basic building blocks. chemrxiv.org Incorporating this compound into such workflows would allow for the programmed synthesis of libraries of chiral, alkyne-containing compounds.
HTE platforms, often utilizing 24-, 96-, or even 1536-well plates, allow for the rapid screening of hundreds of reaction conditions (catalysts, ligands, solvents, temperatures) in parallel. nih.govsigmaaldrich.com This is particularly valuable for:
Reaction Optimization : Quickly identifying the optimal conditions for a new transformation involving this compound.
Discovery of New Reactions : Screening arrays of potential reactants against this compound under various catalytic conditions can lead to the discovery of novel reactivity. acs.orgnih.gov
Enantiomeric Excess and Yield Determination : Novel screening protocols combining fluorescence and circular dichroism have been developed to rapidly determine both the yield and enantiomeric excess of chiral amine products in a high-throughput manner. nih.gov
The integration of this compound into these advanced platforms will accelerate the discovery of its applications and the development of novel, functional molecules derived from it.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for (2S)-But-3-yn-2-amine, and how can purity be optimized?
- Methodology :
-
Step 1 : Start with L-alanine derivatives for enantioselective synthesis. Protect the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during alkyne formation .
-
Step 2 : Introduce the alkyne moiety via Sonogashira coupling or nucleophilic substitution under inert conditions (argon atmosphere) to minimize oxidation .
-
Step 3 : Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous sodium bicarbonate .
-
Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Key Data :
| Parameter | Value/Technique | Source |
|---|---|---|
| Typical Yield | 65–75% | |
| Purity Post-Column | ≥98% (HPLC) | |
| Chiral Purity | >99% ee (Chiralcel OD-H column) |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Handling :
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation/contact .
- Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
- Emergency Measures :
- Skin contact: Wash with 10% acetic acid to neutralize amine residues, followed by soap and water .
- Spills: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?
- Analytical Framework :
-
Step 1 : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₄H₇N) .
-
Step 2 : Assign NMR peaks via 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the alkyne proton (δ 1.8–2.1 ppm in H NMR) should correlate with carbons at δ 70–80 ppm in C NMR .
-
Step 3 : Compare experimental IR spectra (C≡C stretch ~2100 cm⁻¹) with computational simulations (DFT/B3LYP) to identify anomalies .
Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?
- Stabilization Methods :
-
pH Control : Buffer solutions at pH 6.5–7.0 (e.g., phosphate buffer) reduce amine protonation and hydrolysis .
-
Co-solvents : Use 10–20% DMSO or ethanol to improve solubility and inhibit radical-mediated degradation .
-
Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to prevent alkyne oxidation .
- Stability Data :
| Condition | Half-Life (25°C) | Source |
|---|---|---|
| Aqueous pH 7.0 | 48 hours | |
| 20% DMSO/PBS | 120 hours |
Q. How does the stereochemistry of this compound influence its reactivity in cross-coupling reactions?
- Mechanistic Insights :
-
The (S)-configuration induces steric hindrance near the alkyne, favoring regioselective coupling at the terminal position (e.g., Sonogashira reactions with aryl halides) .
-
Comparative studies show 20% higher yields for (S)-enantiomer vs. racemic mixtures in Pd-catalyzed reactions due to reduced side-product formation .
- Reactivity Table :
| Substrate | Reaction Type | Yield (S) | Yield (R) | Source |
|---|---|---|---|---|
| 4-Bromotoluene | Sonogashira | 82% | 63% | |
| Iodobenzene | Glaser Coupling | 75% | 58% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
